molecular formula C9H12FNO B2964399 3-Fluoro-5-(propan-2-yloxy)aniline CAS No. 1369777-17-2

3-Fluoro-5-(propan-2-yloxy)aniline

Cat. No.: B2964399
CAS No.: 1369777-17-2
M. Wt: 169.199
InChI Key: QPSUSXFGTDCJRO-UHFFFAOYSA-N
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Description

3-Fluoro-5-(propan-2-yloxy)aniline (CAS: 1369777-17-2) is a fluorinated aromatic amine with the molecular formula C₉H₁₂FNO and a molecular weight of 169.20 g/mol . Its structure features:

  • A fluoro substituent at the 3-position of the benzene ring.
  • A propan-2-yloxy (isopropyloxy) group at the 5-position.
  • An amine (-NH₂) group at the 1-position.

The SMILES notation CC(C)OC1=CC(=CC(=C1)N)F and InChIKey QPSUSXFGTDCJRO-UHFFFAOYSA-N confirm its stereochemical identity . The propan-2-yloxy group is electron-donating via oxygen, while the fluorine atom exerts a moderate electron-withdrawing effect.

Properties

IUPAC Name

3-fluoro-5-propan-2-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSUSXFGTDCJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369777-17-2
Record name 3-fluoro-5-(propan-2-yloxy)aniline
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(propan-2-yloxy)aniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 3-fluoroaniline with isopropyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydrogen atom on the benzene ring with the propan-2-yloxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(propan-2-yloxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-5-(propan-2-yloxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(propan-2-yloxy)aniline involves its interaction with specific molecular targets. The fluorine atom and the propan-2-yloxy group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. These interactions can modulate biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

3-Fluoro-5-(trifluoromethoxy)aniline hydrochloride
  • Molecular Formula: C₇H₆ClF₄NO .
  • Key Differences : Replaces the propan-2-yloxy group with a trifluoromethoxy (-OCF₃) group.
  • Impact : The -OCF₃ group is strongly electron-withdrawing, increasing the compound's electrophilicity compared to the target molecule. This enhances stability in acidic conditions but reduces nucleophilic substitution reactivity .
2-Fluoro-3-(trifluoromethyl)aniline
  • Molecular Formula : C₇H₅F₄N (CAS: 123973-25-1) .
  • Key Differences : Features a trifluoromethyl (-CF₃) group at the 3-position and fluorine at the 2-position.
  • Impact : The -CF₃ group is a stronger electron-withdrawing substituent than fluorine, making the aromatic ring more electron-deficient. This reduces the basicity of the -NH₂ group and may alter solubility in polar solvents .
2-Fluoro-5-(trifluoromethyl)aniline
  • Molecular Formula : C₇H₅F₄N (CAS: 535-52-4) .
  • Key Differences : Combines fluorine at the 2-position and -CF₃ at the 5-position.

Functional Group Modifications

2-Fluoro-3-methyl-6-nitroaniline
  • Molecular Formula : C₇H₇FN₂O₂ (CAS: 1261676-68-9) .
  • Key Differences: Introduces a nitro (-NO₂) group at the 6-position and a methyl (-CH₃) group at the 3-position.
  • Impact: The -NO₂ group is highly electron-withdrawing, significantly reducing the electron density of the ring. This increases the compound’s acidity (pKa of -NH₂) and may limit its utility in base-sensitive reactions .
2-[3-(propan-2-yl)phenoxy]-5-(trifluoromethyl)aniline
  • Molecular Formula: C₁₆H₁₆F₃NO .
  • Key Differences: Substitutes the benzene ring with a propan-2-ylphenoxy group and adds a -CF₃ group.
  • The -CF₃ group further enhances lipophilicity, improving membrane permeability in biological systems .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Electron Effects Likely Solubility Profile
3-Fluoro-5-(propan-2-yloxy)aniline 169.20 -OCH(CH₃)₂, -F Moderate EWG + EWG Moderate polarity; soluble in THF, DCM
3-Fluoro-5-(trifluoromethoxy)aniline hydrochloride 233.58 -OCF₃, -F Strong EWG + EWG High polarity; soluble in DMSO, acetone
2-Fluoro-3-(trifluoromethyl)aniline 179.11 -CF₃, -F Strong EWG + EWG Low polarity; soluble in ether, toluene
2-Fluoro-5-(trifluoromethyl)aniline 179.11 -CF₃, -F Strong EWG + EWG Similar to above
2-Fluoro-3-methyl-6-nitroaniline 170.14 -NO₂, -CH₃ Strong EWG + EWG Low solubility in water; soluble in ethanol

EWG = Electron-Withdrawing Group

Research Findings and Trends

  • A 2023 study compared fluoroaniline isomers (e.g., 5-nitro-2-fluoroaniline vs. 2-nitro-5-fluoroaniline), highlighting that substituent position drastically affects crystallinity and hydrogen-bonding networks , which could influence drug formulation .
  • Fluorinated anilines with bulky alkoxy groups (e.g., propan-2-yloxy) show improved bioavailability in preclinical models compared to smaller substituents like methoxy .

Biological Activity

3-Fluoro-5-(propan-2-yloxy)aniline is a fluorinated aromatic amine with potential applications in medicinal chemistry. This compound's biological activity is of significant interest due to its structural properties that may influence its interaction with biological targets, particularly in cancer therapy and other therapeutic areas. This article reviews the current understanding of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H14FNO, featuring a fluorine atom and a propan-2-yloxy group attached to an aniline structure. The presence of the fluorine atom can enhance lipophilicity and metabolic stability, potentially affecting the compound's pharmacokinetics.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives of fluorinated anilines have shown moderate activity against various cancer cell lines, including human colon adenocarcinoma and breast cancer models. A study reported an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines for structurally related compounds, suggesting that modifications in the aniline structure can lead to enhanced antiproliferative effects .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.
  • Targeting Specific Pathways : The compound may interact with specific molecular targets involved in cancer pathways, such as kinases or transcription factors.

Study 1: Structure-Activity Relationship (SAR)

A comprehensive SAR study was conducted on a series of fluorinated anilines, including derivatives like this compound. The study revealed that the introduction of fluorine at specific positions significantly altered the biological activity. Compounds with electron-withdrawing groups showed increased potency against cancer cell lines due to enhanced binding affinity to target proteins .

Study 2: In Vivo Efficacy

In vivo studies demonstrated that similar fluorinated compounds reduced tumor growth in xenograft models. For example, a derivative exhibited a significant reduction in tumor size compared to controls when administered at a specific dosage over a treatment period. These findings underscore the potential therapeutic relevance of this compound in oncology .

Data Table: Biological Activity Overview

Compound NameIC50 (µM)Cancer TypeMechanism of Action
This compoundTBDVarious (e.g., colon, breast)Apoptosis induction, cell cycle arrest
Related Fluorinated Aniline92.4Multiple (11 cancer lines)Targeting kinases

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